

Spectroscopic Characterization of N-(Cyclopropylmethyl)piperidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name:	Cyclopropyl-methyl-piperidin-4-yl-amine
CAS No.:	1048919-83-0
Cat. No.:	B1419567

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Introduction

N-(Cyclopropylmethyl)piperidin-4-amine (CAS No. 1182895-15-3) is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.^[1] Its structure, which incorporates a cyclopropylmethyl group and a primary amine on a piperidine scaffold, offers a unique combination of rigidity and lipophilicity, making it an attractive moiety for the synthesis of novel therapeutic agents. The molecular formula of this compound is C₉H₁₈N₂, with a molecular weight of 154.25 g/mol.^[1]

A thorough understanding of the spectroscopic properties of N-(Cyclopropylmethyl)piperidin-4-amine is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific

molecule are not readily available in the public domain, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related analogs.

Molecular Structure and Key Features

The structure of N-(Cyclopropylmethyl)piperidin-4-amine is fundamental to interpreting its spectral data. The key structural features include:

- **Piperidine Ring:** A six-membered saturated heterocycle, which typically exists in a chair conformation.
- **Cyclopropylmethyl Group:** Attached to the piperidine nitrogen, this group consists of a three-membered cyclopropane ring and a methylene (-CH₂-) linker.
- **Primary Amine Group:** An -NH₂ group attached to the C4 position of the piperidine ring.

These features will give rise to characteristic signals in the various spectra.

Figure 1. Chemical structure of N-(Cyclopropylmethyl)piperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of N-(Cyclopropylmethyl)piperidin-4-amine is expected to show distinct signals for the protons of the piperidine ring, the cyclopropylmethyl group, and the primary amine.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Piperidine H (axial, C2, C6)	1.8 - 2.0	Multiplet	2H
Piperidine H (equatorial, C2, C6)	2.8 - 3.0	Multiplet	2H
Piperidine H (axial, C3, C5)	1.2 - 1.4	Multiplet	2H
Piperidine H (equatorial, C3, C5)	1.6 - 1.8	Multiplet	2H
Piperidine H (C4)	2.5 - 2.7	Multiplet	1H
-NH ₂	1.5 - 2.5 (broad)	Singlet (broad)	2H
-CH ₂ - (cyclopropylmethyl)	2.2 - 2.4	Doublet	2H
-CH- (cyclopropyl)	0.8 - 1.0	Multiplet	1H
-CH ₂ - (cyclopropyl, cis)	0.4 - 0.6	Multiplet	2H
-CH ₂ - (cyclopropyl, trans)	0.1 - 0.3	Multiplet	2H

Interpretation:

- The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The equatorial protons are typically deshielded (appear at a higher chemical shift) compared to the axial protons.
- The primary amine protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
- The methylene protons of the cyclopropylmethyl group will be a doublet due to coupling with the cyclopropyl methine proton.

- The cyclopropyl protons will be in the highly shielded region of the spectrum (upfield), a characteristic feature of this strained ring system.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Piperidine C2, C6	55 - 60
Piperidine C3, C5	30 - 35
Piperidine C4	50 - 55
-CH ₂ - (cyclopropylmethyl)	60 - 65
-CH- (cyclopropyl)	8 - 12
-CH ₂ - (cyclopropyl)	3 - 7

Interpretation:

- The carbon atoms of the piperidine ring will appear in the aliphatic region.
- The methylene carbon of the cyclopropylmethyl group will be the most downfield among the sp³ carbons due to its attachment to the nitrogen atom.
- The cyclopropyl carbons will be significantly shielded, appearing at very low chemical shifts, which is a diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3300 - 3500	N-H stretching (primary amine)	Medium, broad (two bands)
3080 - 3000	C-H stretching (cyclopropyl)	Medium
2950 - 2850	C-H stretching (aliphatic)	Strong
1590 - 1650	N-H bending (scissoring)	Medium
1450 - 1470	C-H bending (scissoring)	Medium
1000 - 1050	C-N stretching	Medium
~1020	Cyclopropane ring breathing	Weak to medium

Interpretation:

- The most prominent features will be the N-H stretching bands of the primary amine in the 3300-3500 cm⁻¹ region. The presence of two bands in this region is characteristic of a primary amine.
- The C-H stretching of the cyclopropyl group above 3000 cm⁻¹ is a key indicator of this functionality.
- Strong C-H stretching bands from the piperidine and methylene groups will be observed below 3000 cm⁻¹.
- The N-H bending vibration will also be a useful diagnostic peak.

Mass Spectrometry (MS)

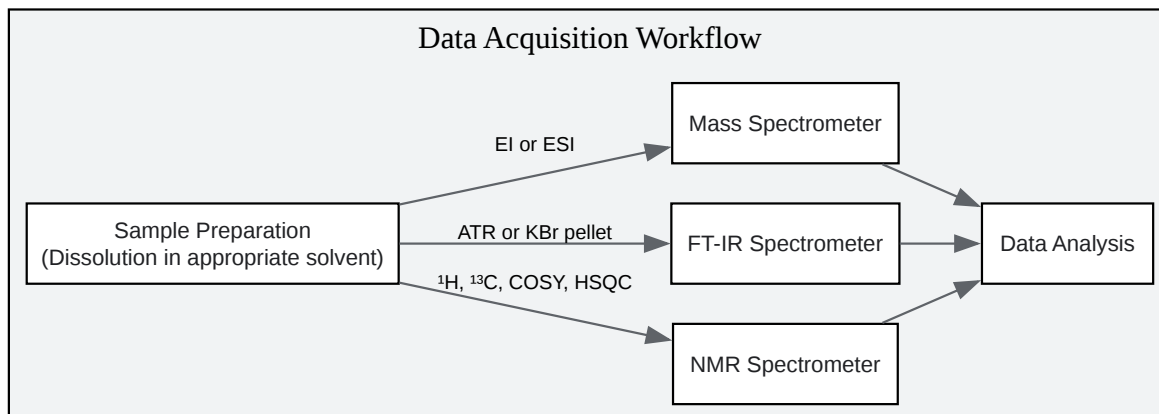
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

m/z	Ion	Interpretation
154	$[M]^{+\bullet}$	Molecular ion
155	$[M+H]^+$	Protonated molecular ion (in ESI or CI)
113	$[M - C_3H_5]^+$	Loss of the cyclopropyl group
97	$[M - C_4H_7N]^+$	Alpha-cleavage with loss of the cyclopropylmethylamino group
83	$[C_5H_9N]^+$	Piperidine ring fragment
56	$[C_3H_6N]^+$	Fragment from piperidine ring cleavage
41	$[C_3H_5]^+$	Cyclopropyl cation

Interpretation:

- The molecular ion peak is expected at m/z 154. In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion $[M+H]^+$ at m/z 155 would be prominent.
- A key fragmentation pathway would be the loss of the cyclopropyl group (m/z 41) or the entire cyclopropylmethyl group.
- Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation pathway for such compounds, leading to the formation of stable iminium ions.



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Figure 2. General workflow for spectroscopic data acquisition.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of N-(Cyclopropylmethyl)piperidin-4-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ^1H NMR.
- **Data Processing:** Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the neat sample (if liquid or a waxy solid) directly on the ATR crystal.
 - KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation:
 - Electron Ionization (EI): Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
 - Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source.
- Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for N-(Cyclopropylmethyl)piperidin-4-amine. By understanding these spectral signatures, researchers can confidently identify and characterize this important chemical building block, ensuring the integrity of their synthetic work and facilitating the development of novel molecules with potential therapeutic applications. The provided

experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

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Sources

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